molecular formula C15H24N2O2 B8177111 1-Boc-3-[(1-pyrrolyl)methyl]piperidine

1-Boc-3-[(1-pyrrolyl)methyl]piperidine

Cat. No.: B8177111
M. Wt: 264.36 g/mol
InChI Key: GXURWDFKLZHKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-[(1-pyrrolyl)methyl]piperidine is an organic compound with the molecular formula C15H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The compound also includes a pyrrole ring attached to the piperidine ring via a methylene bridge. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(1-pyrrolyl)methyl]piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Pyrrole Ring: The pyrrole ring is introduced by reacting the protected piperidine with a suitable pyrrole derivative. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(1-pyrrolyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-Boc-3-[(1-pyrrolyl)methyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-3-[(1-pyrrolyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

1-Boc-3-[(1-pyrrolyl)methyl]piperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 3-(pyrrol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-10-6-7-13(12-17)11-16-8-4-5-9-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXURWDFKLZHKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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